2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring substituted with a sulfanyl group attached to a phenylpropan-2-yl moiety. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate (K2CO3) as the base to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropan-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, Friedel-Crafts acylation reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzoxazole derivatives
Substitution: Functionalized benzoxazole derivatives
Scientific Research Applications
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the benzoxazole ring can interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker for cumene exposure.
Benzoxazole derivatives: Compounds with similar benzoxazole rings, known for their antimicrobial, antifungal, and anticancer activities.
Thiazole derivatives: Compounds with a thiazole ring, exhibiting diverse biological activities such as antimicrobial, antiviral, and anticancer properties.
Uniqueness
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is unique due to its combination of a benzoxazole ring and a sulfanyl group attached to a phenylpropan-2-yl moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
820961-91-9 |
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Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NOS/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
InChI Key |
PNKYQYCWACIFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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